Naphthocaine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthocaine can be synthesized through the esterification of 4-amino-1-naphthoic acid with beta-diethylaminoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and the final product is subjected to rigorous quality control measures to ensure its purity and potency .
Chemical Reactions Analysis
Types of Reactions
Naphthocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthocaine has several applications in scientific research, including:
Mechanism of Action
Naphthocaine exerts its effects primarily through the inhibition of sodium ion channels in nerve cells. By blocking these channels, this compound prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. This mechanism is similar to that of other local anesthetics but with a higher potency and longer duration of action .
Comparison with Similar Compounds
Similar Compounds
Cocaine: Another local anesthetic with a similar mechanism of action but lower potency and shorter duration.
Procaine: A local anesthetic with a similar structure but less efficient in terms of anesthetic potency and duration.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar pharmacological effects.
Uniqueness of Naphthocaine
This compound is unique in its higher potency and longer duration of action compared to other local anesthetics. It also exhibits a lower toxicity profile, making it a safer alternative for certain medical applications .
Properties
CAS No. |
5656-83-7 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-3-19(4-2)11-12-21-17(20)15-9-10-16(18)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12,18H2,1-2H3 |
InChI Key |
ZSYWYFNJKDJHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
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